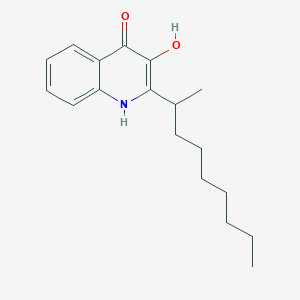![molecular formula C12H10BrNO2 B11842921 9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione](/img/structure/B11842921.png)
9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione is a synthetic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by a bromine atom at the 9th position and a fused indole ring system, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione typically involves the bromination of a suitable indole precursor. One common method includes the reaction of 5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydro derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact pathways and molecular targets depend on the specific biological context and require further research for detailed elucidation.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
5,6,7,8-Tetrahydro-1H-benzo[f]indole-2,3-dione: Lacks the bromine atom but shares a similar core structure.
Uniqueness
9-Bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities. This structural feature distinguishes it from other indole derivatives and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
9-bromo-5,6,7,8-tetrahydro-1H-benzo[f]indole-2,3-dione |
InChI |
InChI=1S/C12H10BrNO2/c13-9-7-4-2-1-3-6(7)5-8-10(9)14-12(16)11(8)15/h5H,1-4H2,(H,14,15,16) |
InChI Key |
OBUFNKLGLNJOSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C3=C(C=C2C1)C(=O)C(=O)N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


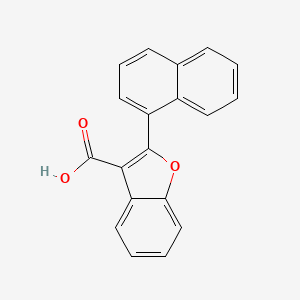


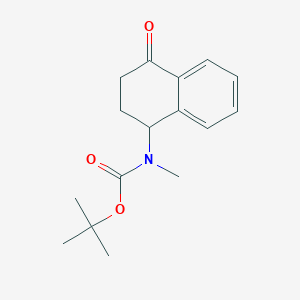

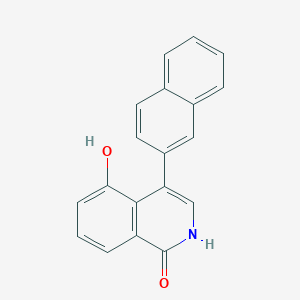


![4-(4-(tert-Butyl)phenyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11842891.png)
![(3-Methyl-1,4-dioxaspiro[4.5]decan-3-yl) benzoate](/img/structure/B11842895.png)
![6-Bromo-3-(piperidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11842899.png)
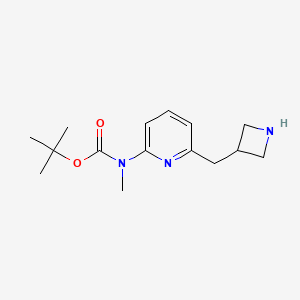
![tert-Butyl 8-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B11842905.png)
